

An In-depth Technical Guide to 5-(Chloromethyl)thiazole Hydrochloride

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Compound of Interest

Compound Name: 5-(Chloromethyl)thiazole
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(Chloromethyl)thiazole hydrochloride**, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document details its chemical identity, including its CAS number and structure, and summarizes its known physicochemical properties. While direct experimental data on the biological activity of **5-(Chloromethyl)thiazole hydrochloride** is limited in publicly available literature, its significance is highlighted through its close structural relationship to key intermediates used in the synthesis of prominent pharmaceutical and agrochemical agents. This guide explores the synthetic utility of the chloromethylthiazole scaffold by examining the reaction pathways leading to the antiviral drug Ritonavir and the neonicotinoid insecticides Thiamethoxam and Clothianidin. Detailed experimental methodologies for relevant synthetic transformations are provided, alongside a discussion of the compound's safety profile. The aim of this whitepaper is to serve as a valuable resource for researchers utilizing thiazole derivatives in the design and development of novel bioactive molecules.

Chemical Identity and Structure

5-(Chloromethyl)thiazole hydrochloride is a salt of the heterocyclic compound 5-(chloromethyl)thiazole. The presence of the thiazole ring, a common motif in pharmacologically

active compounds, and the reactive chloromethyl group makes it a versatile building block in organic synthesis.

CAS Number: 131052-44-3[1][2]

Molecular Formula: C₄H₅Cl₂NS[2]

Molecular Weight: 170.06 g/mol [1][2][3]

Structure:

The chemical structure consists of a thiazole ring substituted at the 5-position with a chloromethyl group (-CH₂Cl). The hydrochloride salt is formed by the protonation of the thiazole nitrogen atom.

Synonyms: 5-(Chloromethyl)-1,3-thiazole hydrochloride[2]

Physicochemical Properties

Quantitative data for **5-(Chloromethyl)thiazole hydrochloride** is not extensively reported. However, based on available information for the free base and related compounds, the following properties can be inferred.

Property	Value	Source
Physical Form	Solid	[4]
Molecular Weight	170.06 g/mol	[2][3]
InChI	1S/C4H4CINS.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H	[4]
InChI Key	ZIESYFUVRJDNW-UHFFFAOYSA-N	[4]
SMILES	CICC1=CN=CS1.Cl	[4]

Note: Some physical properties like melting and boiling points are more readily available for the related compound 2-chloro-5-(chloromethyl)thiazole and should not be directly attributed to **5-**

(chloromethyl)thiazole hydrochloride.

Synthesis and Reactivity

While specific synthetic protocols for **5-(chloromethyl)thiazole hydrochloride** are not detailed in the searched literature, the synthesis of the closely related and commercially significant 2-chloro-5-(chloromethyl)thiazole provides insight into the formation of this structural motif.

General Synthetic Approach for Chloromethylthiazoles

A common method for the synthesis of 2-chloro-5-(chloromethyl)thiazole involves the chlorination and cyclization of an appropriate isothiocyanate precursor.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from the synthesis of 2-chloro-5-(chloromethyl)thiazole, a key intermediate.

Materials:

- Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates
- Chloroform
- Chlorine gas
- Sodium bicarbonate

Procedure:

- A solution of crude cis- and trans-3-chloropropenyl isothiocyanates (3.79 mol) in chloroform (600 mL) is charged into a 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser vented to a sodium hydroxide trap.
- The mixture is heated to reflux while stirring.
- Chlorine gas (3.77 mol) is bubbled through the reaction mixture over a period of 6-8 hours.

- The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.
- Upon completion, the reaction mixture is cooled and filtered.
- The filtrate is concentrated using a rotary evaporator to remove the chloroform.
- Sodium bicarbonate (approximately 0.25 equivalents) is added to the concentrated filtrate.
- The product, 2-chloro-5-(chloromethyl)thiazole, is purified by vacuum distillation at 97 °C (6 mm/Hg).[5]

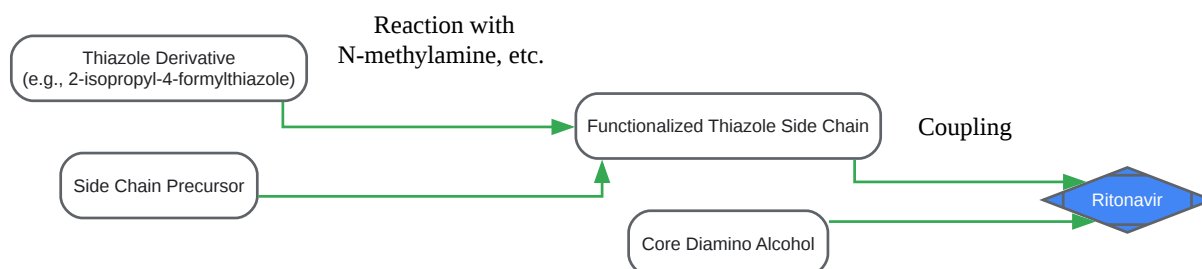
The reactivity of the chloromethyl group is central to the utility of this class of compounds, making them excellent electrophiles for substitution reactions.

Applications in Drug Discovery and Agrochemicals

The 5-(chloromethyl)thiazole moiety is a key structural component in several commercially important molecules. Its presence underscores the importance of this heterocyclic scaffold in achieving desired biological activity. The following sections detail the role of a closely related intermediate, 2-chloro-5-(chloromethyl)thiazole, in the synthesis of major products.

Role in the Synthesis of Ritonavir

Ritonavir is an antiretroviral medication used to treat HIV/AIDS.[6] The synthesis of Ritonavir involves the coupling of two complex fragments, one of which can be derived from a thiazole-containing building block. While the exact precursor in all patented syntheses may vary, the incorporation of a functionalized thiazole is a key step.



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Caption: Synthesis of Ritonavir highlighting the incorporation of a thiazole moiety.

Role in the Synthesis of Neonicotinoid Insecticides

2-Chloro-5-(chloromethyl)thiazole is a crucial intermediate in the production of the widely used neonicotinoid insecticides, Thiamethoxam and Clothianidin.[5] These insecticides act on the central nervous system of insects.[7]

The final step in the synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-(chloromethyl)thiazole.[7]

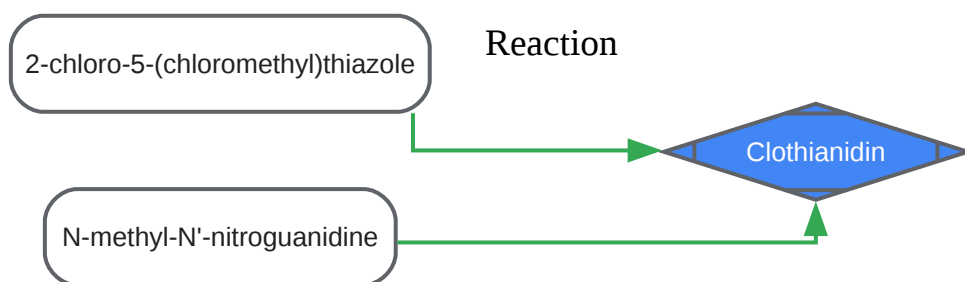
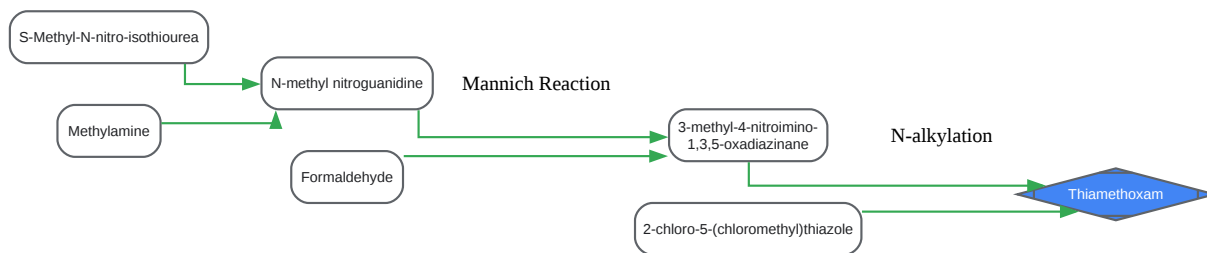
Experimental Protocol: Synthesis of Thiamethoxam

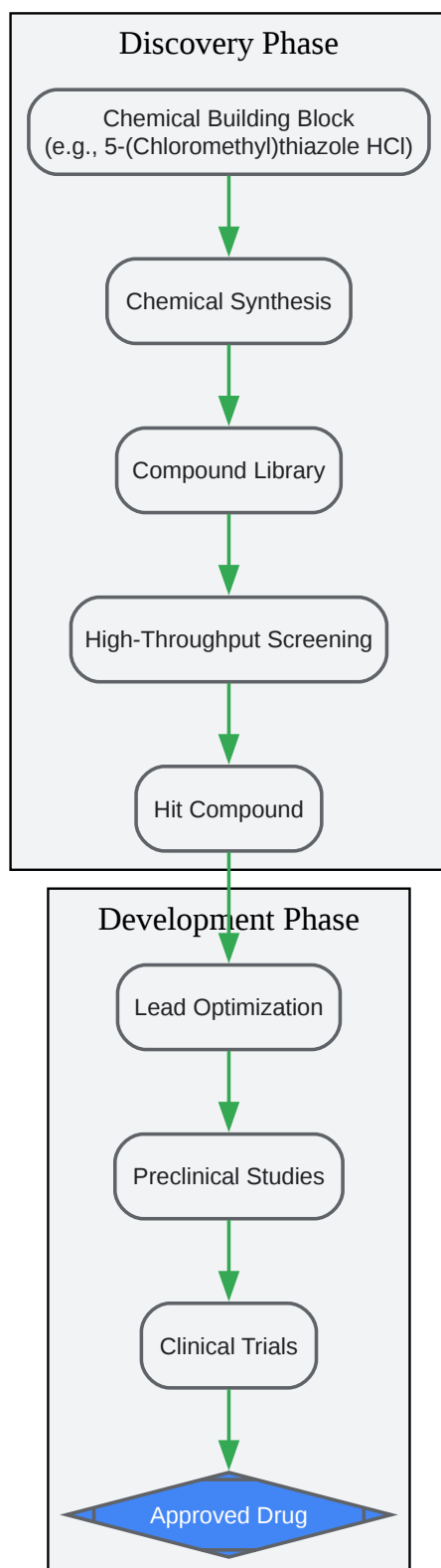
Materials:

- 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
- 2-chloro-5-(chloromethyl)thiazole
- Dimethylformamide (DMF)
- Potassium carbonate

Procedure:

- In a 1000 L enamel reactor, 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole are added to 350 kg of DMF.[8]
- The resulting mixture is heated to and maintained at approximately 65°C.[8]
- Potassium carbonate is used as a base in this reaction.
- The reaction proceeds to yield Thiamethoxam.





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